molecular formula C8H10Cl3N B2656256 N-Methyl-2,4-dichlorobenzylamine Hydrochloride CAS No. 90389-07-4

N-Methyl-2,4-dichlorobenzylamine Hydrochloride

Cat. No.: B2656256
CAS No.: 90389-07-4
M. Wt: 226.53
InChI Key: SUTBHAZVOAYDBR-UHFFFAOYSA-N
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Description

N-Methyl-2,4-dichlorobenzylamine Hydrochloride (CAS 90389-07-4) is an organic ammonium salt with the molecular formula C₈H₁₀Cl₃N and a molecular weight of 228.5 g/mol . It is characterized by a benzylamine backbone substituted with chlorine atoms at the 2- and 4-positions of the aromatic ring and an N-methyl group. The compound is typically supplied as a crystalline solid with ≥97% purity and stored at -20°C to ensure stability . Its primary applications include use as a pharmaceutical intermediate and in scientific research, particularly in synthetic chemistry and drug discovery .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-2-3-7(9)4-8(6)10;/h2-4,11H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLOOYIAVJPBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-07-4
Record name [(2,4-dichlorophenyl)methyl](methyl)amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2,4-dichlorobenzylamine Hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4-dichlorobenzyl chloride+methylamineN-Methyl-2,4-dichlorobenzylamine\text{2,4-dichlorobenzyl chloride} + \text{methylamine} \rightarrow \text{N-Methyl-2,4-dichlorobenzylamine} 2,4-dichlorobenzyl chloride+methylamine→N-Methyl-2,4-dichlorobenzylamine

The resulting N-Methyl-2,4-dichlorobenzylamine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2,4-dichlorobenzylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

N-Methyl-2,4-dichlorobenzylamine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions make it an essential intermediate in the pharmaceutical industry.

Biology

In biological research, this compound has been studied for its role as an enzyme inhibitor. It exhibits potential inhibition of cytochrome P450 enzymes (notably CYP1A2 and CYP2D6), which are crucial for drug metabolism. Its ability to penetrate the blood-brain barrier suggests possible central nervous system activity.

Medicine

Research indicates that this compound may have therapeutic applications due to its anti-inflammatory and antioxidant properties. It has shown promise in modulating inflammatory pathways and protecting cells from oxidative stress.

The biological activities of this compound are summarized in the following table:

Activity Type Description Reference
Anti-inflammatoryModulates cytokine production (IL-1β) involved in chronic inflammation
AntioxidantProtects cells from oxidative stress; enhances cell viability under hypoxia
AntiviralPreliminary studies suggest potential antiviral properties
Enzyme InhibitionInhibits cytochrome P450 enzymes (CYP1A2, CYP2D6)

Case Studies

  • Neurodegenerative Disease Model : A study demonstrated that this compound reduced neuroinflammation markers and improved neuronal survival rates in animal models subjected to inflammatory challenges. This suggests its potential utility in treating neurodegenerative diseases.
  • Cell Viability Assays : In vitro studies have shown that concentrations of this compound ranging from 0.1 to 10 µM significantly improved cell viability under hypoxic conditions. This highlights its protective effects against oxidative stress.
  • Cytokine Production : The compound influenced IL-1β production by enhancing inflammasome assembly through P2X7 receptor activation. This mechanism may provide insights into its anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-Methyl-2,4-dichlorobenzylamine Hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3,5-Dichloro-N-methylbenzylamine Hydrochloride (CAS 90389-22-3)

  • Molecular Formula : C₈H₁₀Cl₃N
  • Molecular Weight : 228.5 g/mol
  • Structural Difference : Chlorine atoms are at the 3- and 5-positions of the benzene ring instead of 2- and 4-positions.
  • However, this may also decrease lipophilicity, affecting membrane permeability in biological systems .

N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride (CAS 139460-29-0)

  • Molecular Formula: C₇H₈Cl₃NO
  • Molecular Weight : 228.5 g/mol
  • Structural Difference : Contains a hydroxylamine group (-NHOH) instead of a methylamine group.
  • Implications : The hydroxylamine moiety introduces redox activity, making this compound suitable for applications in catalysis or as a reducing agent. However, it is less stable under acidic conditions compared to this compound .

N-Methyl-2,2,2-trifluoroethylamine Hydrochloride (CAS 252)

  • Molecular Formula : C₃H₇F₃N·HCl
  • Molecular Weight : 165.55 g/mol
  • Structural Difference : Replaces the dichlorobenzyl group with a trifluoroethyl chain.
  • Implications : The trifluoromethyl group increases electronegativity and metabolic stability, making this compound valuable in fluorinated drug analogs. However, it lacks the aromatic ring, limiting its utility in π-π stacking interactions .

N-Methyl-2-indanamine Hydrochloride (CAS 10408-85-2)

  • Molecular Formula : C₁₀H₁₃N·HCl
  • Molecular Weight : 183.68 g/mol
  • Structural Difference : Features an indane (tetralin-like) fused ring system instead of a benzene ring.
  • However, the absence of chlorine substituents reduces its electrophilic character .

Physicochemical and Application Comparison

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Substitutions Applications
N-Methyl-2,4-dichlorobenzylamine HCl C₈H₁₀Cl₃N 90389-07-4 228.5 2,4-Cl, N-CH₃ Pharmaceutical intermediate, research
3,5-Dichloro-N-methylbenzylamine HCl C₈H₁₀Cl₃N 90389-22-3 228.5 3,5-Cl, N-CH₃ Organic synthesis
N-(2,4-Dichlorobenzyl)hydroxylamine HCl C₇H₈Cl₃NO 139460-29-0 228.5 2,4-Cl, -NHOH Catalysis, redox chemistry
N-Methyl-2-indanamine HCl C₁₀H₁₃N·HCl 10408-85-2 183.68 Indane ring, N-CH₃ CNS research, receptor studies

Key Research Findings

  • Lipophilicity: this compound exhibits higher logP values compared to non-halogenated analogs, enhancing its solubility in organic solvents and bioavailability .
  • Synthetic Utility : The 2,4-dichloro substitution pattern facilitates regioselective reactions, such as Suzuki couplings, due to the directing effects of chlorine atoms .
  • Safety Profile : Requires stringent storage conditions (-20°C) and handling precautions (e.g., PPE, ventilation) to mitigate risks of inhalation and skin irritation, similar to other halogenated benzylamines .

Biological Activity

N-Methyl-2,4-dichlorobenzylamine hydrochloride is a compound that has garnered attention for its biological activities, particularly in pharmacological applications. This article synthesizes findings from various studies on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a substituted benzylamine derivative characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzyl ring. Its chemical structure can be represented as follows:

C9H10Cl2NHCl\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}\cdot \text{HCl}

Research indicates that this compound interacts with various biological targets, notably the P2X7 receptor, which plays a crucial role in inflammatory responses and cell death pathways. The activation of P2X7 can lead to potassium efflux and the formation of large pores in the cell membrane, facilitating the entry of molecules that can induce apoptosis .

Key Biological Activities

  • Antiinflammatory Effects : This compound has been shown to modulate inflammatory pathways by influencing cytokine production, particularly IL-1β, which is involved in chronic inflammation .
  • Antioxidant Properties : this compound exhibits antioxidant activity, protecting cells from oxidative stress induced by hypoxia. In vitro studies demonstrated its ability to enhance cell viability under hypoxic conditions by stabilizing mitochondrial membrane potential .
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, although further research is required to elucidate specific mechanisms and efficacy against viral pathogens .

In Vitro Studies

Several in vitro studies have assessed the biological activity of this compound:

  • Cell Viability Assays : Compounds were tested on various cell lines to evaluate their protective effects against oxidative stress. Results indicated that concentrations ranging from 0.1 to 10 µM significantly improved cell viability under hypoxic conditions .
  • Cytokine Production : The compound's influence on IL-1β production was notable, with findings suggesting that it enhances inflammasome assembly through P2X7 receptor activation .

Case Studies

A notable case study involved the use of this compound in a model for neurodegenerative diseases. The compound demonstrated potential in reducing neuroinflammation markers and improving neuronal survival rates in animal models subjected to inflammatory challenges .

Summary Table of Biological Activities

Activity Mechanism Study Reference
AntiinflammatoryModulation of IL-1β production
AntioxidantProtection against oxidative stress
AntiviralPotential inhibition of viral replication

Q & A

What are the recommended methods for synthesizing and characterizing N-Methyl-2,4-dichlorobenzylamine Hydrochloride?

Basic Research Question
Methodological Answer:
Synthesis typically involves alkylation or reductive amination of 2,4-dichlorobenzyl chloride with methylamine, followed by hydrochloride salt formation. Key steps include:

  • Reaction Optimization : Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Purification : Recrystallization from ethanol or acetonitrile to achieve ≥97% purity (as reported in validated batches) .
  • Characterization :
    • 1H/13C NMR : Confirm substitution patterns (e.g., methyl group at N, dichloro at 2,4-positions).
    • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ for C₈H₁₀Cl₃N).
    • Elemental Analysis : Validate stoichiometry (C, H, N, Cl ratios) .

How can researchers assess the purity and stability of this compound in synthetic batches?

Basic Research Question
Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 210–230 nm. Compare retention times against certified reference standards .
    • Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) to prevent degradation .
  • Stability Testing :
    • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (typically >150°C for hydrochlorides).
    • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

What strategies improve the yield and selectivity of this compound synthesis?

Advanced Research Question
Methodological Answer:

  • Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve amine reactivity but require post-reaction neutralization to isolate the hydrochloride salt .
  • By-Product Mitigation :
    • Inline IR Spectroscopy : Detect intermediates (e.g., over-alkylated species) in real time.
    • Design of Experiments (DoE) : Statistically optimize temperature, stoichiometry, and reaction time .

How does the electronic effect of dichloro substituents influence the reactivity of this compound in downstream reactions?

Advanced Research Question
Methodological Answer:

  • Electronic Effects : The electron-withdrawing Cl groups at 2,4-positions decrease electron density on the benzyl ring, reducing nucleophilic aromatic substitution (NAS) activity.
  • Directed Functionalization : Use transition-metal catalysis (e.g., Pd-mediated cross-coupling) to introduce groups at the 6-position, which is less deactivated.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict reactive sites and guide synthetic routes .

What are the applications of this compound in medicinal chemistry research?

Advanced Research Question
Methodological Answer:

  • Intermediate for Bioactive Molecules : The compound serves as a precursor for:
    • Antimicrobial Agents : Analogues with thiazole or quinazolinone moieties (see antitubercular activity in related structures) .
    • CNS-Targeting Compounds : Methylamine derivatives are explored for neuropharmacological activity .
  • Docking Studies : Molecular docking with proteins (e.g., penicillin-binding proteins) assesses binding affinity (ΔG values) and guides structure-activity relationship (SAR) studies .

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